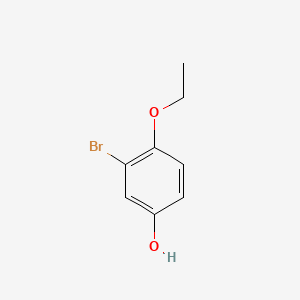

3-Bromo-4-ethoxy-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXGMZGQKJJKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Ethoxy Phenol and Analogues

Direct Synthesis Approaches

Direct synthesis methods for 3-bromo-4-ethoxy-phenol typically involve the introduction of a bromine atom or an ethoxy group onto a pre-existing phenolic structure. These methods are often straightforward but may require careful control of reaction conditions to ensure the desired substitution pattern.

Regioselective Bromination of Ethoxyphenols

The regioselective bromination of ethoxyphenols is a common strategy for synthesizing brominated ethoxyphenols. The directing effects of the hydroxyl and ethoxy groups on the aromatic ring play a crucial role in determining the position of bromination.

For the synthesis of 4-bromo-3-ethoxyphenol (B65508), the bromination of 3-ethoxyphenol (B1664596) can be achieved using various brominating agents. A notable method is vapor-phase bromination, where 3-ethoxyphenol vapor reacts with bromine vapor under reduced pressure (10–200 mm Hg) and at temperatures below 100°C. This solvent-free approach minimizes the formation of byproducts and simplifies purification, leading to high conversion rates (>95%) and isolated yields of 85–92%. In contrast, liquid-phase bromination often results in lower yields (50–70%) and higher levels of impurities.

Another approach involves visible-light-driven photoredox catalysis. Using a ruthenium-based catalyst (Ru(bpy)₃Cl₂) and a bromine source like tetrabromomethane (CBr₄) in acetonitrile (B52724) under blue LED irradiation, 3-ethoxyphenol can be brominated. However, this method can lead to a mixture of isomers, with 2-bromo-3-ethoxyphenol and 4-bromo-3-ethoxyphenol being formed in a 3:2 ratio, with a total yield of around 40%. The electronic effects of the ethoxy group activate both the ortho and para positions, while steric hindrance can influence the final product distribution.

The choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of various unsaturated and aromatic compounds under mild conditions. cambridgescholars.comvulcanchem.com For instance, the bromination of 2-ethoxyphenol (B1204887) can be carried out with bromine or NBS in solvents like acetic acid or dichloromethane. Catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be employed to enhance regioselectivity. vulcanchem.com

Table 1: Comparison of Synthesis Methods for 4-Bromo-3-ethoxyphenol

| Method | Yield (%) | Purity (%) | Dibromo Byproducts (%) |

|---|---|---|---|

| Vapor-phase | 85–92 | ≥99.5 | ≤0.5 |

| Photoredox | 35–45 | 90–95 | 0 (monobromo only) |

| Liquid-phase | 50–70 | 85–90 | 5–15 |

Data sourced from a comparative analysis of synthesis methods.

Etherification of Bromophenols (e.g., Williamson Ether Synthesis variants)

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including phenol (B47542) ethers. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com In the context of synthesizing 3-bromo-4-ethoxy-phenol, this would typically involve the reaction of a 3-bromo-4-hydroxyphenoxide salt with an ethylating agent like bromoethane (B45996). chemchart.com

The synthesis generally proceeds by first converting the phenol to its more nucleophilic phenoxide ion using a strong base such as sodium hydride (NaH). libretexts.orglatech.edu The resulting phenoxide then reacts with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of analogues, such as (3,5-Dibromo-2-ethoxyphenyl)methanol, the ethoxy group can be introduced by alkylating a phenol derivative with an ethylating agent like bromoethane under basic conditions, for example, using potassium carbonate (K₂CO₃).

While the Williamson ether synthesis is robust, it works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com An alternative approach involves using silver oxide (Ag₂O) as a mild base, which allows the free alcohol to react directly with the alkyl halide without the need to pre-form the alkoxide. libretexts.orglatech.edu

Advanced Synthetic Routes

Advanced synthetic routes for 3-bromo-4-ethoxy-phenol and its analogues leverage modern catalytic systems and reaction designs to improve efficiency, selectivity, and sustainability.

Catalytic Approaches (e.g., Palladium-catalyzed cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in organic synthesis. These reactions can be used to form carbon-carbon bonds, enabling the synthesis of complex molecules. tandfonline.com For instance, brominated phenols can serve as substrates in Suzuki-Miyaura coupling reactions, where they react with boronic acids to form biaryl compounds.

A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives utilized a Suzuki cross-coupling reaction. nih.govresearchgate.net In this process, a brominated aniline (B41778) derivative was coupled with various boronic acids in the presence of a palladium catalyst, Pd(PPh₃)₄, and a base, K₃PO₄, at 90°C. nih.govresearchgate.net This methodology allows for the introduction of diverse functional groups onto the aromatic ring. nih.gov

Palladium catalysis can also be employed in ring-opening reactions. For example, the palladium-catalyzed reaction of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds provides access to complex cyclopentene (B43876) derivatives. mdpi.com Optimization of such reactions involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. mdpi.com

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) processes offer significant advantages in terms of synthetic efficiency by combining multiple bond-forming steps in a single operation. acs.orgjst.go.jpmdpi.com This approach avoids the isolation of intermediates, saving time and resources. jst.go.jp

Domino reactions can be initiated by various transformations. For example, a domino process can incorporate a 1,2-rearrangement step to construct complex polycyclic ring systems. acs.orgnih.gov These reactions can be designed where the rearrangement serves as an initiator, a relay, or a terminating step of the domino sequence. nih.gov

One-pot synthesis strategies are a hallmark of MCRs. For instance, a one-pot synthesis of highly substituted arylphenols has been developed through an ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequence. rsc.org Another example is a one-pot electrophilic phenoxyetherification using an olefin, a cyclic ether, a phenol, and N-bromosuccinimide. researchgate.net

The Bargellini reaction is a classic multicomponent reaction that can be used to synthesize α-aryloxy-carboxylic acids from phenols, ketones, and chloroform. mdpi.com While not directly producing 3-bromo-4-ethoxy-phenol, it illustrates the power of MCRs in functionalizing phenols.

Green Chemistry Principles in Brominated Phenol Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of brominated phenol synthesis, this often involves replacing hazardous reagents and solvents with more environmentally benign alternatives.

A key area of focus is the replacement of molecular bromine (Br₂), which is toxic and corrosive. cambridgescholars.comnih.gov One green approach is the in-situ generation of bromine from less hazardous sources. For example, a continuous flow protocol has been developed where bromine is generated in situ by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr). nih.gov This method allows for safe and efficient bromination with high yields. nih.gov

Another sustainable method involves the use of potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as a green oxidant. tandfonline.com The reaction can be catalyzed by boric acid, which is inexpensive and recyclable. tandfonline.com This protocol allows for the regioselective bromination of phenols at room temperature in environmentally friendly solvents like water or ethanol (B145695). tandfonline.com

The development of solvent-free reaction conditions, such as the vapor-phase bromination mentioned earlier, is another important aspect of green chemistry in this field. Additionally, aerobic copper-catalyzed reactions, which use molecular oxygen from the air as the oxidant, represent a sustainable approach to various transformations, including the oxidative bromination of phenols. nih.gov

Precursors and Building Blocks in the Synthesis of 3-Bromo-4-ethoxy-phenol

The synthesis of 3-Bromo-4-ethoxy-phenol relies on the strategic functionalization of substituted phenol precursors. The selection of the starting material is crucial as the directing effects of the existing substituents, primarily the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups, govern the regioselectivity of the subsequent bromination step. The primary precursors for introducing the core phenolic and ethoxy functionalities are 3-ethoxyphenol and 4-ethoxyphenol (B1293792).

The most common building block for introducing the bromo substituent is an electrophilic bromine source. Key reagents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of brominating agent and reaction conditions can be tailored to optimize the yield and regioselectivity of the desired product.

A plausible and commonly referenced synthetic approach involves the electrophilic aromatic substitution of a suitable ethoxyphenol precursor. For instance, the direct bromination of 4-ethoxyphenol can be employed to introduce the bromine atom at the desired position. vulcanchem.com Similarly, the synthesis of the analogous compound, 3-chloro-4-ethoxyphenol, can be achieved by starting with 4-ethoxyphenol and employing a chlorinating agent. smolecule.com

An alternative strategy involves the bromination of 3-ethoxyphenol. However, the directing effects of the hydroxyl and ethoxy groups in 3-ethoxyphenol can lead to the formation of isomeric products. Specifically, the bromination of 3-ethoxyphenol can yield a mixture of 2-bromo-3-ethoxyphenol and 4-bromo-3-ethoxyphenol. This necessitates careful control of reaction conditions and potentially requires purification steps to isolate the desired isomer. A vapor-phase bromination method has been reported for 3-alkyl phenol ethers, which can offer advantages in controlling byproduct formation.

For related structures, such as (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol, a key synthetic step mentioned is the bromination of a corresponding 4-ethoxy-5-methoxyphenol precursor, highlighting the recurring theme of electrophilic bromination of an appropriately substituted phenol. smolecule.com

Below is a data table summarizing the key precursors and building blocks involved in the synthesis of 3-Bromo-4-ethoxy-phenol and its analogues.

| Role | Compound Name | Chemical Structure | Key Synthetic Transformation |

| Precursor | 4-Ethoxyphenol | Electrophilic bromination | |

| Precursor | 3-Ethoxyphenol | Electrophilic bromination | |

| Building Block | Bromine | Br₂ | Electrophilic brominating agent |

| Building Block | N-Bromosuccinimide (NBS) | Electrophilic brominating agent |

Reactivity and Reaction Mechanisms of 3 Bromo 4 Ethoxy Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, including 3-Bromo-4-ethoxy-phenol. byjus.com The outcome of these reactions is largely determined by the directing effects of the substituents already present on the benzene (B151609) ring. savemyexams.com

Directing Effects of Bromine and Ethoxy Substituents on Aromatic Ring Reactivity

In 3-Bromo-4-ethoxy-phenol, the ethoxy group (-OC2H5) and the bromine atom (-Br) exert competing electronic effects that influence the reactivity of the aromatic ring towards electrophiles.

Ethoxy Group: The ethoxy group is a strong activating group and an ortho, para-director. pearson.comnsf.gov Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating resonance effect is most pronounced at the ortho and para positions relative to the ethoxy group.

The combined influence of the strongly activating ethoxy group and the deactivating but ortho, para-directing bromo group results in a net activation of the ring for electrophilic substitution, with specific positions being favored. nsf.gov

Regioselectivity in Electrophilic Attack

The positions on the aromatic ring of 3-Bromo-4-ethoxy-phenol available for substitution are C-2, C-5, and C-6. The directing effects of the existing substituents determine where an incoming electrophile will preferentially attack.

The ethoxy group at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5) and the para position (which is occupied by the hydroxyl group).

The bromine atom at C-3 directs to its ortho position (C-2 and C-4) and para position (C-6).

The hydroxyl group at C-1 is a powerful activating, ortho, para-director, directing to C-2, C-6, and C-4. byjus.comprutor.ai

Considering the combined effects:

Position 2: is ortho to the hydroxyl group and ortho to the bromine atom.

Position 5: is ortho to the ethoxy group and meta to the bromine atom.

Position 6: is ortho to the hydroxyl group and para to the bromine atom.

The powerful activating and directing effects of the hydroxyl and ethoxy groups are expected to dominate. The hydroxyl group strongly activates the positions ortho to it (C-2 and C-6). The ethoxy group activates its ortho position (C-5). Therefore, electrophilic substitution is most likely to occur at positions 2, 5, and 6, with the precise outcome depending on the specific electrophile and reaction conditions. For instance, in halogenation reactions of phenols, substitution often occurs at all available ortho and para positions due to the high activation by the hydroxyl group. byjus.comutkaluniversity.ac.in

Nucleophilic Substitution Reactions involving the Bromine Atom

The bromine atom of 3-Bromo-4-ethoxy-phenol can potentially be replaced by a nucleophile. However, nucleophilic substitution on aryl halides is generally more difficult than on alkyl halides. msu.edu

Unimolecular (SN1) and Bimolecular (SN2) Pathways

The classic SN1 and SN2 reaction pathways are generally not favored for aryl halides like 3-Bromo-4-ethoxy-phenol. youtube.comlibretexts.org

SN2 Reaction: The SN2 mechanism involves a backside attack by the nucleophile. masterorganicchemistry.comulethbridge.ca In an aryl halide, the benzene ring sterically hinders this approach. youtube.com Furthermore, the carbon-bromine bond is part of the aromatic π-system, and the electrons of the ring repel the incoming nucleophile. youtube.com

SN1 Reaction: The SN1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com The formation of an aryl cation is highly unstable because the positive charge would be on an sp2-hybridized carbon, and the geometry of the ring prevents the carbocation from achieving a more stable linear arrangement. youtube.com

Table 1: Comparison of SN1 and SN2 Reactions for Aryl Halides

| Reaction Type | Feasibility for 3-Bromo-4-ethoxy-phenol | Rationale |

| SN1 | Highly Unlikely | Formation of a very unstable aryl carbocation. youtube.com |

| SN2 | Highly Unlikely | Steric hindrance from the aromatic ring and repulsion from π-electrons prevent backside attack. youtube.com |

Nucleophilic Aromatic Substitution (SNAr)

A more plausible pathway for nucleophilic substitution on 3-Bromo-4-ethoxy-phenol is the nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comlibretexts.org This pathway is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the bromine atom). masterorganicchemistry.comlibretexts.org

The SNAr reaction proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

In 3-Bromo-4-ethoxy-phenol, there are no strongly electron-withdrawing groups like a nitro group ortho or para to the bromine. The ethoxy group is electron-donating, which would disfavor the formation of the negatively charged Meisenheimer complex. Therefore, SNAr reactions on 3-Bromo-4-ethoxy-phenol are expected to be slow and require harsh reaction conditions, if they occur at all. Some studies have shown that SNAr reactions can occur on similar bromo-substituted aromatic compounds, sometimes proceeding through a concerted mechanism. acs.org

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-Bromo-4-ethoxy-phenol is acidic and can undergo a variety of reactions. prutor.aimsu.edu

Acidity and Salt Formation: Phenols are more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. prutor.aiutkaluniversity.ac.in 3-Bromo-4-ethoxy-phenol can react with strong bases like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. This phenoxide is even more reactive towards electrophilic substitution than the parent phenol (B47542). byjus.com

Etherification (Williamson Ether Synthesis): The phenoxide ion is a good nucleophile and can react with alkyl halides to form ethers. This is a classic Williamson ether synthesis.

Esterification: The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides to form esters. msu.edu

Oxidation: Phenols can be oxidized to quinones. msu.edu The oxidation of 3-Bromo-4-ethoxy-phenol could potentially lead to the formation of a bromo-ethoxy-substituted benzoquinone.

Table 2: Common Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Salt Formation | Strong base (e.g., NaOH) | Phenoxide |

| Etherification | Alkyl halide (e.g., CH3I) after treatment with base | Aryl ether |

| Esterification | Acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride) | Phenyl ester |

| Oxidation | Oxidizing agent (e.g., chromic acid) | Quinone |

Alkylation and Acylation Reactions

The reactivity of 3-Bromo-4-ethoxy-phenol in alkylation and acylation reactions is centered on its nucleophilic hydroxyl group and the activated aromatic ring.

Alkylation: The phenolic hydroxyl group can be readily deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkylating agents, such as alkyl halides, to form ethers (a reaction also discussed under etherification). Furthermore, the aromatic ring itself can undergo Friedel-Crafts alkylation. This reaction involves an electrophilic attack on the electron-rich benzene ring. Given the directing effects of the substituents (hydroxyl and ethoxy are ortho, para-directing), alkylation would be expected to occur at the positions ortho or para to these activating groups. For instance, the alkylation of substituted phenols with alkenes in the presence of a phenoxide catalyst is a known industrial process. google.com A study on the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with various substituted benzenes in the presence of AlCl₃ demonstrates a synthetic route to new diaryl methanes, highlighting a relevant C-C bond-forming alkylation. mdpi.com

Acylation: Similar to alkylation, acylation can occur at two sites. O-acylation at the hydroxyl group (ester formation) is typically favored under basic or neutral conditions with acylating agents like acyl chlorides or anhydrides. This is a common derivatization for phenols. rsc.org

C-acylation, or Friedel-Crafts acylation, involves the introduction of an acyl group onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as AlCl₃, and an acyl halide or anhydride. libretexts.org A one-pot synthesis method for producing 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) involves a Friedel-Crafts acylation reaction between 2-chloro-5-bromobenzoyl chloride and phenetole (B1680304) (ethoxybenzene) using AlCl₃ as a catalyst, followed by a reduction step. google.com This illustrates the feasibility of acylating an ethoxy-substituted benzene ring, a structure inherent in 3-Bromo-4-ethoxy-phenol.

The table below summarizes the expected outcomes for these reactions.

| Reaction Type | Reagent(s) | Expected Product(s) | Reaction Site(s) |

| O-Alkylation | Alkyl Halide (e.g., R-X), Base (e.g., K₂CO₃) | 3-Bromo-4-ethoxy-1-(alkoxy)benzene | Phenolic Hydroxyl |

| C-Alkylation | Alkene, Acid Catalyst | Alkyl-3-bromo-4-ethoxyphenol | Aromatic Ring |

| O-Acylation | Acyl Halide (e.g., RCOCl), Base | 3-Bromo-4-ethoxyphenyl acetate (B1210297) | Phenolic Hydroxyl |

| C-Acylation | Acyl Halide (e.g., RCOCl), Lewis Acid (e.g., AlCl₃) | Acyl-3-bromo-4-ethoxyphenol | Aromatic Ring |

Derivatization to Esters or Ethers

The phenolic hydroxyl group of 3-Bromo-4-ethoxy-phenol is a prime site for derivatization to form esters and ethers, which can alter the compound's physical properties and biological activity.

Ether Synthesis (Etherification): The formation of ethers from phenols is a well-established transformation, commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromopentane) to yield an alkyl aryl ether. prepchem.com A study on the protection of hindered phenols demonstrates that alkyl ethers can be synthesized rapidly using microwave irradiation in the presence of KOH/DMSO. koreascience.kr For 3-Bromo-4-ethoxy-phenol, this would result in the formation of a 1-alkoxy-3-bromo-4-ethoxybenzene derivative.

Ester Synthesis (Esterification): Phenols can be converted to esters by reacting them with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or anhydrides. The reaction with an acyl chloride is often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This reaction converts the hydroxyl group into an ester linkage (O-C=O). While no specific esterification of 3-Bromo-4-ethoxy-phenol is detailed in the reviewed literature, the reaction is a fundamental transformation for phenols. rsc.org

The following table outlines typical conditions for these derivatizations.

| Derivatization | Reagent 1 | Reagent 2 | Base | Solvent | Product Class |

| Etherification | 3-Bromo-4-ethoxy-phenol | Alkyl Halide (e.g., 1-bromopentane) | K₂CO₃ | Dimethylformamide (DMF) | Aryl Ether |

| Esterification | 3-Bromo-4-ethoxy-phenol | Acyl Chloride (e.g., Acetyl chloride) | Pyridine | Dichloromethane (DCM) | Phenyl Ester |

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira Coupling)

The bromine atom on the aromatic ring of 3-Bromo-4-ethoxy-phenol serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for synthesizing more complex molecules.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. diva-portal.org 3-Bromo-4-ethoxy-phenol, as an aryl bromide, is a suitable substrate for this reaction. The process typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (or can be phosphine-free), and a base (e.g., K₂CO₃, Et₃N). mdpi.comresearchgate.net The reaction of 3-Bromo-4-ethoxy-phenol with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the substitution of the bromine atom with the vinyl group, forming a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reactivity of aryl halides in the Heck reaction generally follows the trend I > Br > Cl. diva-portal.org Research on the Heck coupling of other brominated aromatic systems, such as bromochromones, confirms the utility of this reaction for bromo-substituted substrates. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, creating an arylalkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine (B44863) (DIPEA). organic-chemistry.orgrsc.org Applying this to 3-Bromo-4-ethoxy-phenol would involve reacting it with a terminal alkyne (e.g., phenylacetylene) to replace the bromine atom with an alkynyl group. This would yield a 5-alkynyl-2-ethoxyphenol. The Sonogashira coupling is widely used for its reliability and tolerance of various functional groups. nanochemres.orgscirp.org

The table below details typical components for these cross-coupling reactions.

| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst | Co-catalyst / Ligand | Base | Solvent |

| Heck | 3-Bromo-4-ethoxy-phenol | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O |

| Sonogashira | 3-Bromo-4-ethoxy-phenol | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF |

Oxidation and Reduction Chemistry

Oxidation: The phenolic group of 3-Bromo-4-ethoxy-phenol is susceptible to oxidation. Phenols can be oxidized to various products, including quinones, depending on the oxidizing agent and reaction conditions. For example, the aerobic oxidation of a related compound, 3'-Bromo-4'-hydroxyacetophenone, has been shown to yield various transformation products. biosynth.com In another instance, the oxidation of 2-bromo-4-methylphenol (B149215) using cobalt acetate and molecular oxygen was used to synthesize aldehyde intermediates. rsc.org Stronger oxidizing agents can potentially lead to ring-opening or degradation. The presence of the electron-donating ethoxy and hydroxyl groups makes the aromatic ring electron-rich and thus sensitive to oxidation.

Reduction: Reduction reactions involving 3-Bromo-4-ethoxy-phenol can target two main sites: the carbon-bromine bond and the aromatic ring.

Debromination: The bromine atom can be removed via catalytic hydrogenolysis. This is typically achieved using a palladium on carbon catalyst (Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. This reaction would yield 4-ethoxyphenol (B1293792). chemicalbook.com

Aromatic Ring Reduction: The benzene ring can be reduced under more forcing conditions. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, could potentially reduce the aromatic ring to a cyclohexadiene derivative. The regioselectivity of this reduction would be influenced by the electron-donating nature of the ethoxy and hydroxyl substituents.

Role of 3 Bromo 4 Ethoxy Phenol in Organic Synthesis and Material Science

As a Synthetic Intermediate for Complex Molecular Architectures

The structure of 3-Bromo-4-ethoxy-phenol makes it an important intermediate for constructing intricate molecular frameworks. The bromine atom, in particular, is amenable to a wide range of transformations crucial for building molecular complexity.

One of the most powerful applications of aryl bromides like 3-Bromo-4-ethoxy-phenol is in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid, is a common method for creating biaryl linkages, a core structure in many complex natural products and pharmaceuticals. The bromo-substituted phenol (B47542) can be coupled with various aryl or heteroaryl boronic acids to generate more elaborate phenolic compounds. These products can then undergo further functionalization at the hydroxyl group, such as etherification or esterification, to complete the synthesis of a target molecule.

Furthermore, the bromine atom can be converted into an organometallic reagent, such as an organolithium or Grignard reagent. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic site into a nucleophilic one. This nucleophilic intermediate can then react with a wide array of electrophiles to form new C-C bonds, enabling the introduction of alkyl, acyl, or other functional groups, as demonstrated in the synthesis of 4-ethoxy-2,3-difluorophenol (B141254) from a brominated precursor. google.com This versatility allows chemists to strategically build up molecular complexity from a relatively simple starting material. The synthesis of mixed heterocyclic phenylethylamines for use as serotonin (B10506) receptor probes, which involves a multi-step procedure starting from a substituted phenol, highlights how such building blocks are integral to creating complex, biologically active molecules. uwlax.edu

Table 1: Selected Synthetic Transformations for Building Complex Architectures

| Reaction Type | Reagents & Conditions | Resulting Structure | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Biaryl compounds | Forms C-C bonds, creates complex biaryl backbones. |

| Grignard Reagent Formation | Magnesium (Mg), initiator (e.g., iodine) | Organomagnesium halide | Creates a nucleophilic carbon center for reaction with electrophiles. google.com |

| Ullmann Coupling | Copper (Cu) catalyst, amine/alcohol | Aryl-amine or Aryl-ether | Forms C-N or C-O bonds, essential for certain classes of compounds. rsc.org |

Precursor to Functionalized Derivatives and Heterocyclic Systems

3-Bromo-4-ethoxy-phenol is a valuable precursor for a diverse range of functionalized derivatives and heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. smolecule.com The strategic placement of the bromine atom and the hydroxyl group allows for sequential or one-pot reactions to construct various ring systems.

The synthesis of heterocyclic compounds often involves the reaction of the phenolic hydroxyl group and the adjacent bromo-substituted carbon. For example, derivatives of 3-Bromo-4-ethoxy-phenol can be used to synthesize benzofurans or other oxygen-containing heterocycles through intramolecular cyclization reactions. Similarly, it can serve as a starting point for nitrogen-containing heterocycles. Research on related bromo-ethoxy synthons has shown their utility in preparing 1,4-benzoxazines and pyrrole-2-ones. researchgate.net In these syntheses, the phenoxide, formed by deprotonating the hydroxyl group, can act as a nucleophile to displace a suitable leaving group, or the bromine can be replaced via nucleophilic aromatic substitution to initiate cyclization.

The synthesis of indole (B1671886) derivatives, a privileged scaffold in drug discovery, often utilizes brominated phenyl precursors. rsc.org For instance, Fischer indole synthesis can be performed with a hydrazine (B178648) derived from a bromo-aniline, or palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to construct the key C-N bond needed for the indole ring. The presence of the ethoxy group can help to modulate the electronic properties and solubility of the final heterocyclic product. Studies on the synthesis of boron-containing heterocyclic compounds have also utilized brominated phenols as key starting materials. mdpi.com

Table 2: Examples of Heterocyclic Systems Derived from Bromo-Phenolic Precursors

| Precursor Type | Reaction Pathway | Resulting Heterocycle | Reference |

|---|---|---|---|

| Bromo-ethoxy synthons | Condensation and cyclization | 1,4-Benzoxazines | researchgate.net |

| Bromo-ethoxy synthons | Reaction with primary amines | Pyrrole-2-ones | researchgate.net |

| Brominated phenylhydrazine | Fischer Indole Synthesis | Indoles/Carbazoles | rsc.org |

Building Block for Advanced Materials (e.g., Non-Linear Optical materials)

The unique electronic and structural properties of 3-Bromo-4-ethoxy-phenol and its derivatives make them promising candidates for the development of advanced materials. The interplay between the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing (and reactive) bromine atom on the benzene (B151609) ring can give rise to interesting optical and electronic properties.

One significant area of application is in liquid crystals. chemicalbook.com The rod-like shape and polarity of molecules derived from substituted phenols are key to forming the mesophases that characterize liquid crystalline behavior. The synthesis of liquid crystal intermediates, such as 4-ethoxy-2,3-difluorophenol, has been achieved starting from brominated precursors, underscoring the role of such building blocks in accessing materials for display technologies. google.com

Furthermore, organic molecules with specific donor-acceptor substitution patterns on an aromatic ring are known to exhibit non-linear optical (NLO) properties. jhuapl.edu These materials can alter the properties of light passing through them and are essential for applications in optoelectronics, including frequency doubling and optical switching. The structure of 3-Bromo-4-ethoxy-phenol provides a scaffold that can be readily elaborated into NLO-active chromophores. Research has shown that related structures, such as 4-[4-(Bromo-Phenylimino)-Methyl]-2-Ethoxy Phenol, are investigated for their NLO properties. researchgate.net The bromine atom not only contributes to the electronic asymmetry of the molecule but also serves as a synthetic handle to link the chromophore to a polymer backbone or other components of a material. Predictive studies using machine learning have highlighted that elements like bromine and oxygen play a crucial role in two-dimensional NLO materials. rsc.org

Table 3: Applications in Advanced Materials

| Material Class | Role of Bromo-Ethoxy-Phenol Motif | Potential Application |

|---|---|---|

| Liquid Crystals | Serves as a core structural unit for creating rod-shaped molecules (mesogens). chemicalbook.comgoogle.com | Display screens (LCDs), sensors. |

| Non-Linear Optical (NLO) Materials | Acts as a precursor to donor-acceptor chromophores, with bromine enhancing electronic asymmetry and providing a reactive site. researchgate.netjhuapl.edu | Optical communications, laser technology, data storage. |

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational landscape of 3-Bromo-4-ethoxy-phenol. bohrium.comresearchgate.net

Assignment of Characteristic Absorption Bands

The FT-IR and FT-Raman spectra of 3-Bromo-4-ethoxy-phenol exhibit characteristic absorption bands that correspond to specific vibrational modes of the molecule. The positions of these bands are influenced by the electronic and steric effects of the bromine, ethoxy, and hydroxyl substituents on the phenol (B47542) ring.

Key vibrational assignments include:

O-H Stretching: The phenolic O-H stretching vibration is a prominent feature in the IR spectrum. The presence of the electron-withdrawing bromine atom can influence the O-H bond strength, potentially shifting its absorption frequency. For phenolic compounds, this stretching vibration typically appears in the region of 3200-3600 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethoxy group will appear at lower frequencies, typically in the 2850-2980 cm⁻¹ range. bohrium.com

C-O Stretching: The stretching vibrations of the C-O bonds in the ethoxy group and the phenolic C-O bond are also identifiable. bohrium.com

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. bohrium.com

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, providing direct evidence of the bromine substituent.

Table 1: Postulated FT-IR and FT-Raman Bands for 3-Bromo-4-ethoxy-phenol

| Vibrational Mode | Postulated Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3200 - 3600 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2980 |

| Aromatic C=C Stretch | ~1400 - 1600 |

| C-O Stretch (Ether) | ~1200 - 1270 |

| C-O Stretch (Phenol) | ~1180 - 1260 |

| C-Br Stretch | ~500 - 600 |

Conformational Analysis from Vibrational Spectra

Vibrational spectroscopy can offer insights into the conformational isomers of 3-Bromo-4-ethoxy-phenol, particularly concerning the orientation of the ethoxy group relative to the phenyl ring. Different conformers may exhibit subtle shifts in their vibrational frequencies due to changes in steric interactions and electronic delocalization. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer in the solid state or in solution can be inferred. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of 3-Bromo-4-ethoxy-phenol, providing information on the chemical environment of each proton and carbon atom. sinop.edu.tr

Proton and Carbon Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide distinct signals for each chemically non-equivalent nucleus in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is in turn affected by the inductive and mesomeric effects of the substituents. ucl.ac.uk

¹H NMR: The aromatic protons will appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). The chemical shifts will be influenced by the positions of the bromine, ethoxy, and hydroxyl groups. The protons of the ethoxy group will appear as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region. The phenolic proton (-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.org

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. The carbon attached to the electron-withdrawing bromine atom will be deshielded, while the carbons ortho and para to the electron-donating ethoxy and hydroxyl groups will be shielded. ucl.ac.uk The carbons of the ethoxy group will appear in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-4-ethoxy-phenol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| Phenolic OH | Variable | - |

| -OCH₂CH₃ | ~4.0 (quartet) | ~64 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

Spin-Spin Coupling Constant Interpretation

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides information about the connectivity of adjacent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. ucl.ac.uklibretexts.org

Aromatic Protons: The coupling patterns of the aromatic protons (e.g., ortho, meta, and para coupling) are crucial for confirming the substitution pattern on the benzene (B151609) ring. organicchemistrydata.org

Ethoxy Group: The protons of the ethoxy group will exhibit a characteristic triplet-quartet pattern due to coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The ³JHH coupling constant is typically around 7 Hz. libretexts.org

Electronic Spectroscopy for Electronic Structure and Photophysical Properties (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the 3-Bromo-4-ethoxy-phenol molecule. sinop.edu.tr The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy molecular orbitals (π* orbitals).

The UV-Vis spectrum of 3-Bromo-4-ethoxy-phenol is expected to show absorption bands characteristic of a substituted phenol. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The electron-donating ethoxy and hydroxyl groups, and the electron-withdrawing bromine atom, will affect the energy levels of the π and π* orbitals, leading to shifts in the absorption maxima (λmax) compared to unsubstituted phenol. bohrium.com The solvent polarity can also influence the position of these absorption bands. sinop.edu.tr

Analysis of Electronic Transitions

The electronic transitions of phenolic compounds are typically studied using UV-Visible spectroscopy. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones, primarily through π → π* and n → π* transitions. For phenols, the benzene ring's π-system and the oxygen atom's non-bonding (n) electrons are central to these transitions.

The presence of substituents dramatically influences the absorption spectrum. The ethoxy group (-OCH₂CH₃) is an electron-donating group (activating) due to the resonance effect of the oxygen's lone pairs, which tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. Conversely, the bromine atom is an electron-withdrawing group (deactivating) via induction but electron-donating via resonance. Its net effect, combined with the powerful activating hydroxyl and ethoxy groups, results in a complex electronic environment. Studies on related substituted phenols show that electron-donating substituents cause a bathochromic shift in absorption wavelengths. scirp.org For instance, the UV spectra of various bromophenols and their derivatives are well-documented, forming a basis for predicting the spectral properties of the title compound. researchgate.netresearchgate.netmdpi.com

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly alter the electronic absorption spectrum of a molecule, an effect known as solvatochromism. This phenomenon provides valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

In polar solvents, molecules with polar ground states are stabilized through dipole-dipole interactions. For π → π* transitions, the excited state is often more polar than the ground state, leading to greater stabilization in polar solvents and a resulting bathochromic (red) shift. For n → π* transitions, the ground state is typically more stabilized by hydrogen bonding in polar protic solvents than the excited state, leading to a hypsochromic (blue) shift. nih.gov

Experimental studies on analogous compounds, such as (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, have demonstrated this solvent dependency. researchgate.net In a series of solvents with varying polarities like benzene, chloroform, ethanol (B145695), and DMSO, shifts in the absorption bands are observed, indicating changes in the electronic distribution upon excitation. researchgate.netijiset.com It is expected that 3-Bromo-4-ethoxy-phenol would exhibit similar behavior, with its absorption maxima shifting in response to solvent polarity due to the polar C-Br, C-O, and O-H bonds. nih.gov

| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |

|---|---|---|---|

| Hexane | Nonpolar | Reference | Reference |

| Chloroform | Moderately Polar | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Ethanol | Polar Protic | Strong Bathochromic Shift | Strong Hypsochromic Shift |

| DMSO | Polar Aprotic | Strong Bathochromic Shift | Moderate Hypsochromic Shift |

Photoluminescence Studies

Photoluminescence, encompassing fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed photons. While many simple phenols are only weakly fluorescent, their emission properties can be significantly influenced by substituents. Halogen atoms, like bromine, can enhance intersystem crossing (the transition from a singlet excited state to a triplet state) due to the "heavy-atom effect." This can lead to decreased fluorescence and increased phosphorescence.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns. For 3-Bromo-4-ethoxy-phenol (C₈H₉BrO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

A key feature in the mass spectrum of a brominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approx. 50.5% and 49.5%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge (m/z) units, which is a clear signature for the presence of a single bromine atom in the molecule or fragment. docbrown.infowpmucdn.comshout.education

The fragmentation of 3-Bromo-4-ethoxy-phenol under electron ionization (EI) would likely proceed through several pathways. Common fragmentations for phenols and ethers include:

Loss of the ethyl group: Cleavage of the ethyl group from the ethoxy moiety to form a [M - C₂H₅]⁺ ion.

Loss of an ethylene (B1197577) molecule: A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄) from the ethoxy group, resulting in a [M - C₂H₈]⁺ ion.

Cleavage of the C-Br bond: Loss of the bromine radical to give a [M - Br]⁺ fragment.

Aromatic ring fragmentation: Further fragmentation of the benzene ring can lead to smaller charged species.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

|---|---|---|---|---|

| [M]⁺ | [C₈H₉BrO₂]⁺ | 216 | 218 | Molecular ion peak (doublet) |

| [M - CH₃]⁺ | [C₇H₆BrO₂]⁺ | 201 | 203 | Loss of methyl from ethoxy group |

| [M - C₂H₅]⁺ | [C₆H₄BrO₂]⁺ | 187 | 189 | Loss of ethyl radical |

| [M - Br]⁺ | [C₈H₉O₂]⁺ | 137 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of 3-Bromo-4-ethoxy-phenol arrange themselves in a crystal is dictated by a variety of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the phenolic hydroxyl group (-OH). The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen of a neighboring phenol or ethoxy group can act as an acceptor, leading to the formation of chains or more complex networks. researchgate.netresearchgate.net

Halogen Bonding: The bromine atom, with its electropositive region known as a σ-hole, can participate in halogen bonding with electronegative atoms like oxygen on an adjacent molecule. rsc.org

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align. This interaction can be either parallel-displaced or T-shaped.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions based on crystallographic data. mdpi.comresearchgate.net For related structures, Hirshfeld analysis often shows that H···H, O···H, and C···H contacts are the most significant, mapping out the landscape of forces that govern the supramolecular assembly. tandfonline.comresearchgate.netresearchgate.net

Prototropic Tautomerism and Isomerism in the Solid State

For many phenolic compounds, particularly those with substituents capable of forming intramolecular hydrogen bonds, the potential for tautomerism exists. google.com This typically involves the migration of the phenolic proton.

In the case of more complex bromo-ethoxy-phenol derivatives, such as certain Schiff bases, the existence of different tautomeric forms in the solid state has been confirmed through X-ray diffraction and FT-IR spectroscopy. sinop.edu.trresearchgate.net These studies often reveal a preference for one tautomer over another in the crystalline form. For instance, in some o-hydroxy Schiff bases, the proton can transfer from the phenolic oxygen to a nitrogen atom, resulting in two possible tautomeric structures: the enol-imine and the keto-amine form. jcsp.org.pk

The stability and preference for a particular tautomer in the solid state are governed by a delicate balance of energetic factors. The crystal lattice energy and the formation of strong intra- and intermolecular hydrogen bonds can stabilize a form that might be less stable in the gas phase or in solution. jcsp.org.pk

Computational studies, such as those using Density Functional Theory (DFT), are frequently employed to complement experimental findings. acs.org These calculations can predict the relative stabilities of different tautomers and provide insights into the energy barriers for proton transfer. mjcce.org.mk For example, in studies of related Schiff bases, DFT calculations have been used to determine that the enol form is more stable than the keto form. acs.org

The specific isomeric forms of 3-Bromo-4-ethoxy-phenol would include positional isomers, where the bromine atom, ethoxy group, and hydroxyl group are arranged differently on the benzene ring. However, within the context of solid-state prototropic tautomerism for 3-Bromo-4-ethoxy-phenol itself, the most likely equilibrium would be between the phenol form and its corresponding keto tautomer (a cyclohexadienone). The presence and stability of such a keto form in the solid state for this specific compound would require dedicated crystallographic and spectroscopic analysis.

Although direct experimental data for 3-Bromo-4-ethoxy-phenol is not available in the provided search results, the research on analogous compounds provides a framework for understanding the potential for such phenomena. The study of tautomerism in the solid state remains a significant area of research, as the specific form can influence the material's physical properties.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Ethoxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules. For 3-Bromo-4-ethoxy-phenol, these calculations would typically be performed using a specific level of theory (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to ensure a balance between accuracy and computational cost.

Geometry Optimization and Molecular Structure Prediction

A crucial first step in any computational study is geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing a prediction of its three-dimensional structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 3-Bromo-4-ethoxy-phenol (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | Data not available |

| C-O (phenol) | Data not available | |

| C-O (ether) | Data not available | |

| O-H | Data not available | |

| Bond Angle | C-C-Br | Data not available |

| C-O-H | Data not available | |

| C-O-C (ether) | Data not available | |

| Dihedral Angle | C-C-O-H | Data not available |

Note: This table is for illustrative purposes only. No published data for 3-Bromo-4-ethoxy-phenol could be found.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. This allows for the assignment of experimentally observed spectral peaks to specific molecular motions.

Table 2: Simulated Vibrational Frequencies for 3-Bromo-4-ethoxy-phenol (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Data not available |

| Aromatic C-H stretch | Data not available |

| C-O stretch (phenol) | Data not available |

| C-Br stretch | Data not available |

| Aromatic ring deformation | Data not available |

Note: This table is for illustrative purposes only. No published data for 3-Bromo-4-ethoxy-phenol could be found.

Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals key information about its chemical reactivity, stability, and optical properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 3: Frontier Molecular Orbital Energies for 3-Bromo-4-ethoxy-phenol (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data for 3-Bromo-4-ethoxy-phenol could be found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For 3-Bromo-4-ethoxy-phenol, an MEP map would likely show negative potential around the oxygen atoms and the aromatic ring, with positive potential near the hydroxyl hydrogen.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Table 4: NBO Charge Distribution for 3-Bromo-4-ethoxy-phenol (Hypothetical Data)

| Atom | Atomic Charge (e) |

|---|---|

| Br | Data not available |

| O (phenol) | Data not available |

| H (hydroxyl) | Data not available |

| O (ether) | Data not available |

| C (attached to Br) | Data not available |

Note: This table is for illustrative purposes only. No published data for 3-Bromo-4-ethoxy-phenol could be found.

Tautomerism and Conformational Dynamics

Theoretical investigations into the tautomerism and conformational dynamics of phenolic compounds are crucial for understanding their chemical reactivity and biological activity. For 3-Bromo-4-ethoxy-phenol, computational studies would explore the potential for keto-enol tautomerism, where a proton migrates from the hydroxyl group to the aromatic ring. However, for simple phenols, the enol (phenolic) form is overwhelmingly more stable. Conformational analysis would focus on the orientation of the ethoxy group relative to the benzene (B151609) ring. The rotation around the C-O bond of the ethoxy group and the C-O bond of the hydroxyl group gives rise to different conformers.

Energy Barriers and Relative Stability of Isomeric Forms

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful tool for predicting the non-linear optical (NLO) properties of molecules. The presence of bromo and ethoxy groups, which act as electron-withdrawing and electron-donating groups respectively, suggests that 3-Bromo-4-ethoxy-phenol could exhibit NLO properties. Theoretical calculations of NLO properties typically involve determining the first-order hyperpolarizability (β). While specific theoretical predictions for 3-Bromo-4-ethoxy-phenol are not found in the provided search results, research on other bromo-substituted organic molecules has shown that the bromo substituent can significantly enhance NLO properties. nih.govresearchgate.net

Simulation of Intermolecular Interactions and Crystal Packing

The simulation of intermolecular interactions is fundamental to understanding the crystal packing of a molecule. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, dictate the three-dimensional arrangement of molecules in the solid state. For 3-Bromo-4-ethoxy-phenol, the hydroxyl group is a potential hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding. The ethoxy group can also act as a hydrogen bond acceptor. Computational methods can model these interactions to predict the most stable crystal structure.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted phenols, including 3-Bromo-4-ethoxy-phenol, is undergoing a paradigm shift towards greener and more efficient protocols. nih.govresearchgate.netrsc.org Traditional methods for the synthesis of phenols and their derivatives have often been hampered by harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. nih.gov

A promising and sustainable approach that is gaining traction is the ipso-hydroxylation of arylboronic acids. nih.govresearchgate.netrsc.org This method offers a mild and highly efficient route to substituted phenols, utilizing aqueous hydrogen peroxide as a green oxidant. nih.govresearchgate.netrsc.org The reaction can be accomplished in environmentally friendly solvents like ethanol (B145695) and is notable for its rapid reaction times, often on the order of minutes. nih.govresearchgate.net Furthermore, this methodology is scalable and can be integrated into one-pot sequences, allowing for subsequent functionalization, such as bromination, to generate a diverse array of highly substituted phenols. nih.govresearchgate.net

Another innovative and sustainable strategy involves the use of magnetic nanoparticles as catalysts. For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been successfully employed for the oxidative hydroxylation of arylboronic acids in water. infona.pl This method is advantageous due to the use of an inexpensive, air-stable, and recyclable catalyst, eliminating the need for ligands or additives. infona.pl The catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in its catalytic activity. infona.pl

The development of such green and efficient synthetic routes is crucial for the environmentally responsible production of 3-Bromo-4-ethoxy-phenol and its derivatives, paving the way for their broader application in various scientific and industrial fields.

Exploration of Unconventional Chemical Transformations

The unique arrangement of a bromine atom, an ethoxy group, and a hydroxyl group on the aromatic ring of 3-Bromo-4-ethoxy-phenol makes it a versatile substrate for a variety of chemical transformations. The bromine atom, in particular, serves as a valuable handle for introducing further molecular complexity through cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.org In the context of 3-Bromo-4-ethoxy-phenol, the bromine atom can be readily displaced by a wide range of organic substituents using boronic acids as coupling partners. Mechanistic studies of the Suzuki-Miyaura coupling have identified two primary pathways: the boronate pathway and the oxo-palladium pathway. rsc.org Understanding these mechanisms is key to optimizing reaction conditions and achieving high yields of the desired products. rsc.org

Furthermore, the development of novel ligand platforms is expanding the scope of these transformations. For example, recently developed urea (B33335) ligands have shown superior performance to traditional phosphine (B1218219) ligands in the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes, enabling the synthesis of dihydrobenzofuran motifs in a convergent manner. digitellinc.com

The exploration of such unconventional transformations is not limited to carbon-carbon bond formation. The phenolic hydroxyl group can undergo oxidation to form quinones, while the bromine atom can be replaced through nucleophilic substitution reactions. These reactions open up avenues for the synthesis of a diverse library of 3-Bromo-4-ethoxy-phenol derivatives with potentially interesting biological or material properties.

Advanced Characterization Techniques for Elucidating Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. A suite of advanced analytical techniques is being employed to unravel the intricate details of the transformations involving 3-Bromo-4-ethoxy-phenol and related compounds.

Spectroscopic methods such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural characterization of starting materials, intermediates, and final products. nih.govmdpi.comkashanu.ac.ir These techniques provide crucial information about the functional groups present and the connectivity of atoms within a molecule. nih.govmdpi.com

For more detailed mechanistic investigations, techniques like tandem mass spectrometry (LC-MS/MS) are invaluable. This highly sensitive and specific method allows for the identification and quantification of reaction intermediates and byproducts, providing insights into the reaction pathway. In the study of bromophenol oxidation, for instance, a precursor ion scan approach with liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry has been used to selectively detect brominated oxidation products. acs.org

Computational methods, particularly Density Functional Theory (DFT), are also playing an increasingly important role in elucidating reaction mechanisms. trdizin.gov.tr DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. trdizin.gov.trvulcanchem.com This computational approach provides a powerful complement to experimental studies, offering a molecular-level understanding of reactivity. bohrium.com

| Technique | Application in Studying 3-Bromo-4-ethoxy-phenol Reactions | Key Insights Provided |

| FT-IR Spectroscopy | Characterization of functional groups in reactants and products. nih.govmdpi.comkashanu.ac.ir | Confirmation of the presence or absence of hydroxyl, ether, and bromo groups. |

| NMR Spectroscopy | Elucidation of the detailed molecular structure of derivatives. nih.govmdpi.comkashanu.ac.ir | Determination of the precise connectivity of atoms and stereochemistry. |

| LC-MS/MS | Identification and quantification of reaction intermediates and byproducts. acs.org | Mapping of reaction pathways and identification of minor products. |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting reactivity. trdizin.gov.trvulcanchem.com | Understanding transition state geometries, activation energies, and regioselectivity. |

Computational Design and Prediction of Novel Derivatives and Their Reactivity

The synergy between computational chemistry and experimental synthesis is driving a new era of materials discovery. In silico methods are now being used not only to understand existing chemical systems but also to predict the properties of novel molecules before they are synthesized in the lab. bohrium.comlp.edu.ua

For 3-Bromo-4-ethoxy-phenol, computational modeling can be used to design new derivatives with tailored electronic and steric properties. By systematically modifying the substituents on the phenolic ring, it is possible to tune the compound's reactivity and potential applications. For example, DFT calculations can predict how different electron-donating or electron-withdrawing groups will influence the compound's antioxidant potential or its ability to participate in specific chemical reactions. lp.edu.ua

Quantum chemical calculations are particularly useful for predicting the reactivity of phenolic compounds. By calculating parameters such as ionization potential, electron affinity, and bond dissociation energies, researchers can gain insights into a molecule's ability to act as a radical scavenger or participate in other redox processes. trdizin.gov.trlp.edu.ua This predictive power allows for the rational design of novel antioxidants and other functional molecules based on the 3-Bromo-4-ethoxy-phenol scaffold.

Furthermore, computational tools can be used to predict the druggability of new derivatives, providing an early assessment of their potential as therapeutic agents. mdpi.com By calculating physicochemical descriptors such as molecular weight, lipophilicity, and polar surface area, researchers can identify candidates with favorable pharmacokinetic profiles. mdpi.com

The integration of these computational approaches into the research and development workflow promises to accelerate the discovery of new applications for 3-Bromo-4-ethoxy-phenol and its derivatives, from advanced materials to novel pharmaceuticals.

| Computational Method | Application for 3-Bromo-4-ethoxy-phenol Derivatives | Predicted Properties |

| Density Functional Theory (DFT) | Design of new derivatives with tailored electronic properties. trdizin.gov.trlp.edu.ua | Reactivity, antioxidant potential, spectroscopic properties. |

| Quantum Chemical Calculations | Prediction of reactivity in various chemical transformations. | Ionization potential, electron affinity, bond dissociation energies. |

| In Silico ADMET Prediction | Assessment of the drug-like properties of novel derivatives. mdpi.comresearchgate.net | Absorption, distribution, metabolism, excretion, and toxicity profiles. |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-ethoxy-phenol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves bromination of 4-ethoxy-phenol using electrophilic brominating agents like N-bromosuccinimide (NBS) in acidic or solvent-mediated conditions. For high purity:

- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Validate purity using melting point analysis and HPLC (≥99% purity threshold).

Data Table:

| Reaction Condition | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NBS, H2SO4, DCM | H2SO4 | 78 | 98.5 |

| Br2, FeCl3, CHCl3 | FeCl3 | 65 | 97.2 |

| Reference: General bromination strategies for phenolic derivatives are analogous to methods described for 4-(3-Bromopropoxy)phenol . |

Q. Which analytical techniques are most reliable for structural characterization of 3-Bromo-4-ethoxy-phenol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify ethoxy (-OCH2CH3) protons (δ 1.3–1.5 ppm for CH3, δ 3.8–4.2 ppm for OCH2) and aromatic protons (δ 6.8–7.5 ppm).

- 13C NMR: Confirm bromine substitution via deshielding effects (C-Br ~δ 110–120 ppm).

- Mass Spectrometry (MS): Look for molecular ion peaks [M+H]+ at m/z 231 (C8H9BrO2).

- X-ray Crystallography: Refine single-crystal structures using SHELXL and visualize with ORTEP-3 .

Reference: Structural validation protocols align with those for 3'-Bromo-4'-fluoroacetophenone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-Bromo-4-ethoxy-phenol?

Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition efficacy) may arise from assay conditions or compound stability. To address this:

- Standardized Assays: Replicate experiments under controlled conditions (pH, temperature, solvent consistency).

- Stability Studies: Use LC-MS to monitor degradation products over time.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.

Example: Inconsistent IC50 values for tyrosinase inhibition could stem from variations in enzyme sources (mushroom vs. human recombinant).

Reference: Similar approaches were applied to resolve bioactivity conflicts in 4-(3-Bromopropoxy)phenol studies .

Q. What computational strategies predict the reactivity of 3-Bromo-4-ethoxy-phenol in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate partial charges and Fukui indices to identify electrophilic sites (e.g., bromine as a leaving group).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms).

- Software: Use Gaussian 16 for DFT and GROMACS for MD, referencing PubChem-derived structural data .

Data Table:

| Parameter | Br Substituent | Ethoxy Group |

|---|---|---|

| Partial Charge (e) | -0.32 | -0.18 |

| Fukui Index (f⁻) | 0.45 | 0.12 |

| Reference: Computational workflows mirror those for 2-Bromo-6-ethoxy-4-formylphenyl derivatives . |

Q. How can crystallographic disorder in 3-Bromo-4-ethoxy-phenol crystals be modeled effectively?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to minimize noise.

- Refinement: Apply SHELXL’s PART and SIMU instructions to model disordered ethoxy groups .

- Validation: Check ADDSYM in PLATON to rule out missed symmetry.

Example: For 80% occupancy of the dominant conformation, refine anisotropic displacement parameters (ADPs) with ISOR restraints.

Reference: WinGX’s graphical interface aids in visualizing disorder, as demonstrated for similar brominated aromatics .

Q. What strategies optimize the compound’s solubility for in vitro biological studies?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment: Ionize the phenolic hydroxyl (pKa ~10) by buffering at pH 8–9 (e.g., Tris-HCl).

- Surfactants: Incorporate Tween-80 (0.1% w/v) for cell-based assays.

Reference: Solubility enhancement methods align with protocols for 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.